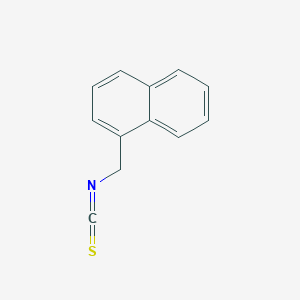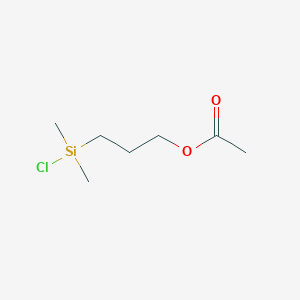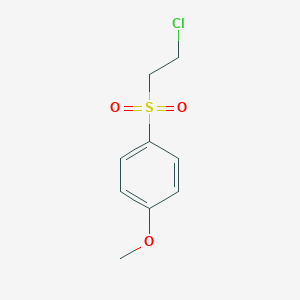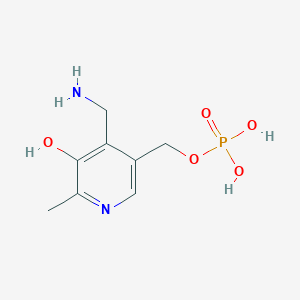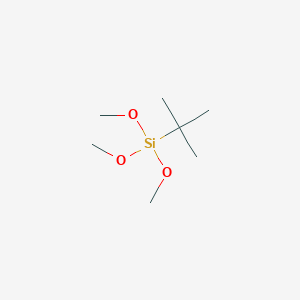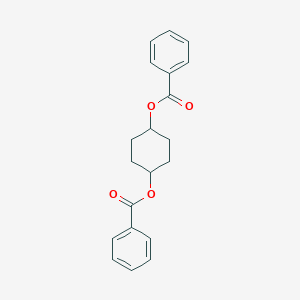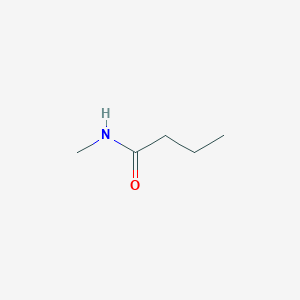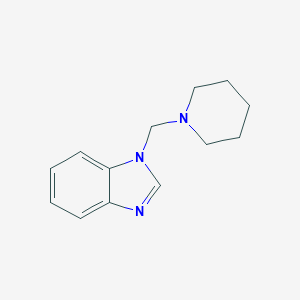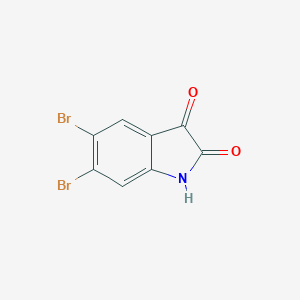
5,6-Dibromoindoline-2,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,6-Dibromoindoline-2,3-dione is a chemical compound with the molecular formula C8H3Br2NO2. It is a derivative of indole, a heterocyclic aromatic organic compound. This compound is known for its potential applications in various fields, including medicinal chemistry and material science. The presence of bromine atoms at the 5 and 6 positions of the indoline ring imparts unique chemical properties to this compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dibromoindoline-2,3-dione typically involves the bromination of indoline-2,3-dione. One common method is to react indoline-2,3-dione with bromine in the presence of a suitable solvent, such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination. The reaction can be represented as follows:
Indoline-2,3-dione+Br2→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity.
化学反应分析
Types of Reactions
5,6-Dibromoindoline-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less oxidized forms, such as indoline derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkyl halides or aryl halides can be used in the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of indoline derivatives.
Substitution: Formation of substituted indoline-2,3-dione derivatives.
科学研究应用
5,6-Dibromoindoline-2,3-dione has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anti-cancer agent by inhibiting the activity of histone deacetylase enzymes and tyrosine kinases.
Material Science: It can be used as a building block for the synthesis of advanced materials with unique electronic and optical properties.
Biology: The compound’s ability to interact with biological targets makes it useful in studying various biochemical pathways and mechanisms.
Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 5,6-Dibromoindoline-2,3-dione involves its interaction with specific molecular targets. For example, as an anti-cancer agent, it inhibits histone deacetylase enzymes, leading to the accumulation of acetylated histones and altered gene expression. This can result in the induction of apoptosis (programmed cell death) in cancer cells. Additionally, the compound’s ability to inhibit tyrosine kinases and serotonin receptors contributes to its therapeutic effects .
相似化合物的比较
Similar Compounds
5-Bromoindoline-2,3-dione: A similar compound with a single bromine atom at the 5 position.
6-Bromoindoline-2,3-dione: A similar compound with a single bromine atom at the 6 position.
Indoline-2,3-dione: The parent compound without any bromine substitution.
Uniqueness
5,6-Dibromoindoline-2,3-dione is unique due to the presence of two bromine atoms at the 5 and 6 positions. This dual substitution enhances its reactivity and potential for various chemical transformations compared to its mono-brominated counterparts. The compound’s ability to inhibit multiple molecular targets, such as histone deacetylase enzymes and tyrosine kinases, also sets it apart from similar compounds .
属性
IUPAC Name |
5,6-dibromo-1H-indole-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Br2NO2/c9-4-1-3-6(2-5(4)10)11-8(13)7(3)12/h1-2H,(H,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHIYOAMJNNOSLP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Br)Br)NC(=O)C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Br2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40496029 |
Source


|
| Record name | 5,6-Dibromo-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40496029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.92 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17826-05-0 |
Source


|
| Record name | 5,6-Dibromoisatin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17826-05-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,6-Dibromo-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40496029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
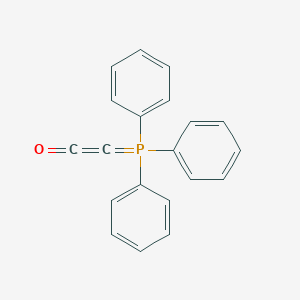
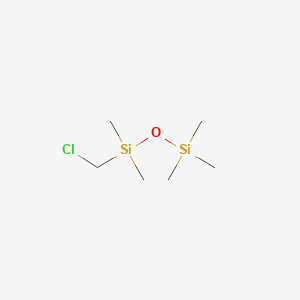
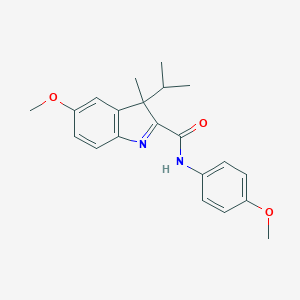
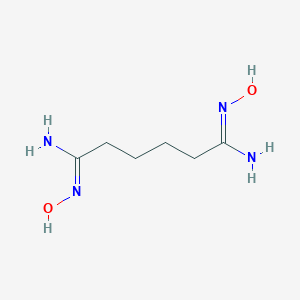
![Endo-1,7,7-trimethylbicyclo[2.2.1]hept-2-YL acrylate](/img/structure/B96266.png)
